molecular formula C9H5BrClNOS B13926300 5-(2-Bromo-4-chlorophenoxy)thiazole

5-(2-Bromo-4-chlorophenoxy)thiazole

Cat. No.: B13926300
M. Wt: 290.56 g/mol
InChI Key: YSCDCKISCYIALN-UHFFFAOYSA-N
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Description

5-(2-Bromo-4-chlorophenoxy)thiazole is a heterocyclic compound that contains both bromine and chlorine atoms attached to a phenoxy group, which is further connected to a thiazole ring Thiazole rings are known for their aromaticity and are found in various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-4-chlorophenoxy)thiazole typically involves the reaction of 2-bromo-4-chlorophenol with thiazole derivatives. One common method includes the use of a base such as sodium ethoxide to facilitate the reaction. The reaction conditions often require heating and the use of solvents like ethanol or dimethylformamide to dissolve the reactants and promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-4-chlorophenoxy)thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-(2-Bromo-4-chlorophenoxy)thiazole has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the synthesis of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-4-chlorophenoxy)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The presence of bromine and chlorine atoms can also affect the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromothiazole: Similar structure but lacks the phenoxy group.

    2-Bromo-4-chlorophenol: Contains the bromine and chlorine atoms but lacks the thiazole ring.

    Thiazole Derivatives: Various thiazole derivatives with different substituents.

Uniqueness

5-(2-Bromo-4-chlorophenoxy)thiazole is unique due to the combination of the phenoxy group with bromine and chlorine atoms attached to a thiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C9H5BrClNOS

Molecular Weight

290.56 g/mol

IUPAC Name

5-(2-bromo-4-chlorophenoxy)-1,3-thiazole

InChI

InChI=1S/C9H5BrClNOS/c10-7-3-6(11)1-2-8(7)13-9-4-12-5-14-9/h1-5H

InChI Key

YSCDCKISCYIALN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OC2=CN=CS2

Origin of Product

United States

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